molecular formula C18H27N3O3 B2726376 N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide CAS No. 2034359-52-7

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Cat. No.: B2726376
CAS No.: 2034359-52-7
M. Wt: 333.432
InChI Key: GSTWQKQAJBCCHR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic organic compound. It belongs to the class of azetidine derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-ethoxyaniline, 4-methoxypiperidine, and azetidine-1-carboxylic acid. The synthesis could involve:

    Formation of the azetidine ring: This step might involve cyclization reactions under specific conditions.

    Substitution reactions: Introducing the ethoxyphenyl and methoxypiperidinyl groups through nucleophilic substitution or other suitable reactions.

    Amidation: Forming the carboxamide linkage through amidation reactions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its pharmacological properties, such as potential therapeutic effects.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-3-(4-methylpiperidin-1-yl)azetidine-1-carboxamide
  • N-(2-ethoxyphenyl)-3-(4-ethoxypiperidin-1-yl)azetidine-1-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide might exhibit unique properties due to the presence of the methoxypiperidinyl group, which could influence its pharmacokinetics and pharmacodynamics compared to similar compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-3-24-17-7-5-4-6-16(17)19-18(22)21-12-14(13-21)20-10-8-15(23-2)9-11-20/h4-7,14-15H,3,8-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTWQKQAJBCCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CC(C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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